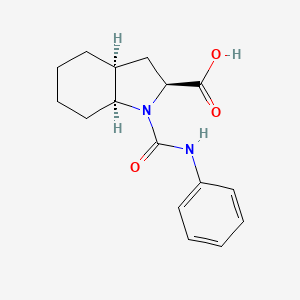

(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

Description

(2S,3aS,7aS)-1-(Phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a bicyclic indole derivative characterized by a phenylcarbamoyl (-NHCO-C₆H₅) substituent at the N1 position and a carboxylic acid group at the C2 position of the octahydroindole scaffold. Its stereochemistry (2S,3aS,7aS) is critical for its structural and functional properties, as deviations in configuration can alter biological activity and pharmacokinetics .

Properties

IUPAC Name |

(2S,3aS,7aS)-1-(phenylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-15(20)14-10-11-6-4-5-9-13(11)18(14)16(21)17-12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2,(H,17,21)(H,19,20)/t11-,13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLYGYICNXISAZ-UBHSHLNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)NC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)NC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the indole ring, followed by the introduction of the phenylcarbamoyl group and the carboxylic acid functionality. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the exploration of reaction mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery and development.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in formulations that require specific performance characteristics, such as durability, flexibility, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play key roles in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways, gene expression, and metabolic activity.

Comparison with Similar Compounds

Key Features:

- Core Structure : Octahydroindole-2-carboxylic acid with defined stereochemistry.

- Substituents : Phenylcarbamoyl group (N1) and carboxylic acid (C2).

- Synthesis : Likely involves coupling of phenylcarbamoyl chloride to the octahydroindole-2-carboxylic acid core using reagents like HOBt and DCC, analogous to methods for perindopril intermediates .

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Functional and Pharmacological Distinctions

Prodrug Activation :

- Trandolapril , perindopril , and ramipril are ester prodrugs hydrolyzed to active dicarboxylic metabolites (e.g., trandolaprilat) by esterases . In contrast, the target compound lacks an ester group, suggesting it may act directly without metabolic activation.

Trandolapril’s 3-phenylpropyl side chain enhances ACE binding via hydrophobic interactions, while the target compound’s phenylcarbamoyl group may favor different pharmacokinetic profiles .

Stereochemical Considerations :

- The (2S,3aS,7aS) configuration is conserved in ACE inhibitors like perindopril and ramipril, underscoring its importance for ACE active-site binding . Isomers with 3aR or 7aR configurations (e.g., ) show reduced activity .

Biological Activity

The compound (2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a derivative of octahydroindole-2-carboxylic acid, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biochemical pathways, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 218.24 g/mol

- CAS Number : 2173638-15-6

Research indicates that compounds related to octahydroindole derivatives exhibit a range of biological activities primarily through their interactions with various receptors and enzymes. Notably:

- HIV-1 Integrase Inhibition : A related compound, indole-2-carboxylic acid, has been shown to inhibit the strand transfer of HIV-1 integrase. The binding conformation analysis demonstrated that the indole core and carboxyl group chelate magnesium ions within the active site of integrase, suggesting potential antiviral properties for this compound as well .

Antiviral Activity

The antiviral potential of indole derivatives has been documented in several studies. For instance:

- Inhibitory Concentration (IC) Values : Various synthesized compounds derived from indole-2-carboxylic acid exhibited IC values ranging from 0.13 to 6.85 μM against HIV integrase. This suggests that structural modifications can significantly enhance antiviral efficacy .

Cellular Effects

Indole derivatives have been reported to influence cellular functions:

- Cell Signaling and Gene Expression : These compounds affect signaling pathways and gene expression profiles, potentially leading to altered cellular metabolism and function .

Case Studies

-

Indole Derivatives as Integrase Inhibitors : A study focused on optimizing the structure of indole derivatives found that specific modifications at the C3 position enhanced interaction with the integrase enzyme, leading to improved inhibitory activity against HIV .

Compound IC (μM) Structural Modification Compound 3 0.13 Long branch at C3 Compound 20a 0.13 C6-halogenated benzene - Peptide Mimetic Studies : Octahydroindole derivatives have been utilized as surrogates for amino acids in peptide synthesis. Their incorporation into peptides has shown to improve resistance to enzymatic degradation, enhancing bioavailability .

Q & A

Q. Basic Research Focus

- Chromatography : Reverse-phase UPLC-UV (e.g., C18 columns) with mobile phases like acetonitrile/0.1% trifluoroacetic acid resolves impurities such as de-esterified byproducts .

- Spectroscopy :

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting point consistency (e.g., 100–101°C for crystalline forms) .

How does this compound interact with angiotensin-converting enzyme (ACE), and what computational models support this?

Q. Advanced Research Focus

- Mechanism : The compound’s carboxyl group chelates Zn in ACE’s active site, inhibiting angiotensin I conversion. Its octahydroindole core provides rigidity, enhancing binding affinity .

- Computational Modeling :

- Docking Studies : Software like AutoDock predicts binding poses using the ACE crystal structure (PDB: 1O8A). LogP (~2.27) and PSA (~95.94 Ų) indicate favorable membrane permeability and target engagement .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-enzyme complexes over 100-ns trajectories .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Focus

Discrepancies in bioactivity (e.g., ACE inhibition vs. off-target effects) arise from:

- Assay Variability : Standardize protocols (e.g., UV spectroscopy at 340 nm for ACE activity) to minimize inter-lab differences .

- Impurity Profiling : Use stability-indicating methods (e.g., UPLC-UV) to quantify degradation products like de-esterified analogs, which may exhibit divergent activities .

- Dose-Response Curves : EC/IC values should be compared under identical buffer conditions (e.g., pH 7.4, 37°C) .

What are the key challenges in scaling up the synthesis of this compound?

Q. Basic Research Focus

- Cost of Chiral Reagents : Boc-protected intermediates increase material costs; alternatives like enzymatic resolution reduce expenses .

- Purification : Flash chromatography or recrystallization (e.g., using ethyl acetate/hexane) is required to remove diastereomeric byproducts .

- Process Safety : Exothermic coupling reactions necessitate temperature-controlled reactors to prevent decomposition .

How can isotopic labeling aid in pharmacokinetic studies of this compound?

Q. Advanced Research Focus

- Stable Isotopes : C or H labeling at the phenylcarbamoyl group enables tracking via LC-MS/MS in plasma/tissue samples .

- Radiolabeling : C at the indole core quantifies metabolic clearance in preclinical models .

What role does this compound play in the synthesis of perindopril and related drugs?

Basic Research Focus

It serves as a key intermediate in perindopril synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.